Cas no 280-98-8 (3,9-diazabicyclo3.3.1nonane)

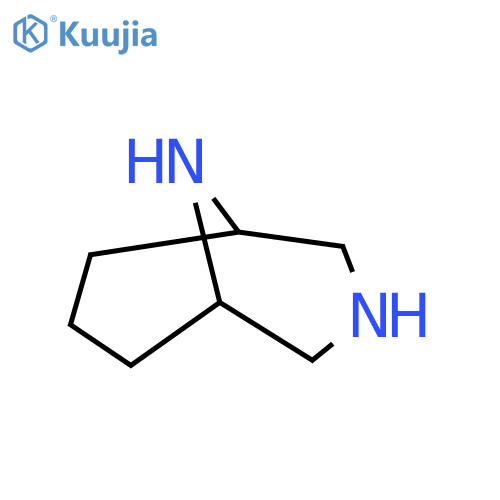

3,9-diazabicyclo3.3.1nonane structure

商品名:3,9-diazabicyclo3.3.1nonane

3,9-diazabicyclo3.3.1nonane 化学的及び物理的性質

名前と識別子

-

- 3,9-diazabicyclo[3.3.1]nonane

- SB36356

- 3,9-diazabicyclo3.3.1nonane

-

- MDL: MFCD19217450

- インチ: 1S/C7H14N2/c1-2-6-4-8-5-7(3-1)9-6/h6-9H,1-5H2

- InChIKey: PJDJTXWCVQUXKZ-UHFFFAOYSA-N

- ほほえんだ: N1C2CNCC1CCC2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 93.1

- トポロジー分子極性表面積: 24.1

- 疎水性パラメータ計算基準値(XlogP): 0.1

3,9-diazabicyclo3.3.1nonane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-50mg |

3,9-Diazabicyclo[3.3.1]nonane |

280-98-8 | 97% | 50mg |

¥1364.05 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1005734-5g |

3,9-Diazabicyclo[3.3.1]nonane |

280-98-8 | 95% | 5g |

$4475 | 2024-07-28 | |

| Enamine | EN300-197909-0.1g |

3,9-diazabicyclo[3.3.1]nonane |

280-98-8 | 0.1g |

$1275.0 | 2023-09-16 | ||

| Enamine | EN300-197909-1.0g |

3,9-diazabicyclo[3.3.1]nonane |

280-98-8 | 1g |

$1449.0 | 2023-05-25 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-500mg |

3,9-Diazabicyclo[3.3.1]nonane |

280-98-8 | 97% | 500mg |

4579.43CNY | 2021-05-08 | |

| Enamine | EN300-197909-0.5g |

3,9-diazabicyclo[3.3.1]nonane |

280-98-8 | 0.5g |

$1391.0 | 2023-09-16 | ||

| Enamine | EN300-197909-5g |

3,9-diazabicyclo[3.3.1]nonane |

280-98-8 | 5g |

$5981.0 | 2023-09-16 | ||

| Enamine | EN300-197909-10g |

3,9-diazabicyclo[3.3.1]nonane |

280-98-8 | 10g |

$11662.0 | 2023-09-16 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0677-100mg |

3,9-Diazabicyclo[3.3.1]nonane |

280-98-8 | 97% | 100mg |

¥1853.72 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1005734-50mg |

3,9-Diazabicyclo[3.3.1]nonane |

280-98-8 | 95% | 50mg |

$190 | 2024-07-28 |

3,9-diazabicyclo3.3.1nonane 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

280-98-8 (3,9-diazabicyclo3.3.1nonane) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 249916-07-2(Borreriagenin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:280-98-8)3,9-diazabicyclo3.3.1nonane

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/100mg/250mg/50mg

価格 ($):1094.0/4381.0/602.0/232.0/356.0/171.0